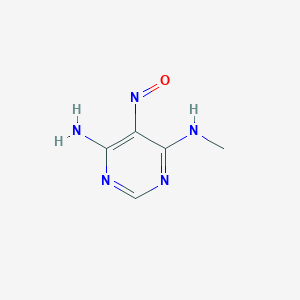

N4-methyl-5-nitrosopyrimidine-4,6-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-N-methyl-5-nitrosopyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N5O/c1-7-5-3(10-11)4(6)8-2-9-5/h2H,1H3,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWQYPDQBDURHKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=NC(=C1N=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30479689 | |

| Record name | 4,6-Pyrimidinediamine, N-methyl-5-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30479689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850013-74-0 | |

| Record name | 4,6-Pyrimidinediamine, N-methyl-5-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30479689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of N4 Methyl 5 Nitrosopyrimidine 4,6 Diamine

Established Synthetic Pathways for N4-methyl-5-nitrosopyrimidine-4,6-diamine and its Analogues

Traditional synthetic routes to this compound and related compounds are typically stepwise, focusing on the reliable construction of the pyrimidine (B1678525) core and subsequent functionalization. These methods provide a high degree of control over the introduction of substituents.

Synthesis of Pyrimidine Precursors for Nitrosation Reactions

The synthesis of the direct precursor, N4-methylpyrimidine-4,6-diamine, is crucial for the final nitrosation step. The pyrimidine framework is generally prepared through condensation reactions between a three-carbon compound and a compound containing an amidine structure. scispace.comscialert.net For instance, the condensation of acetamidine with ethyl acetoacetate is a classic method for forming a substituted pyrimidine ring. scispace.com

A common and versatile approach to obtaining the required 4,6-diamino substitution pattern involves starting with a dihalogenated pyrimidine, such as 4,6-dichloropyrimidine. This intermediate allows for sequential nucleophilic aromatic substitution reactions to introduce the desired amino groups. The synthesis of unsymmetrical 4,6-diamines, which is necessary for the target compound, can be achieved by carefully controlling reaction conditions. For example, treating a dichloro intermediate with a first amine under mild conditions can yield a monoamine/monochloride product, which can then react with a second, different amine under more vigorous conditions to displace the remaining chloride. clockss.org

Alternatively, other leaving groups besides chlorides can be employed. The use of 4,6-bis(tosylate) derivatives of pyrimidine has been shown to be an effective and less hazardous alternative to dichloropyrimidines, undergoing similar nucleophilic aromatic substitution chemistry. clockss.org The synthesis of the pyrimidine ring itself can also be accomplished through multicomponent coupling reactions, for example, by using a ZnCl2-catalyzed three-component reaction of an enamine, an orthoester, and ammonium acetate to produce 4,5-disubstituted pyrimidines. acs.org

Electrophilic Nitrosation Strategies for C5-Functionalization in Pyrimidine Systems

The introduction of a nitroso group at the C5 position of the pyrimidine ring is a key step and is typically achieved through electrophilic aromatic substitution. researchgate.net The pyrimidine ring is inherently π-deficient, making electrophilic substitution difficult. However, the presence of two or three electron-donating groups, such as amino or hydroxyl groups at the C2, C4, and C6 positions, sufficiently activates the C5 position for electrophilic attack. researchgate.netcsu.edu.au

The precursor N4-methylpyrimidine-4,6-diamine possesses two strong activating amino groups at positions 4 and 6, making the C5 position highly susceptible to nitrosation. The reaction is commonly carried out using a nitrosating agent like nitrous acid (HONO), which is typically generated in situ from sodium nitrite (NaNO₂) and a mineral or organic acid, such as sulfuric acid or acetic acid. scirp.org For example, the nitrosation of 6-aminouracil derivatives is achieved by reacting them with aqueous sodium nitrite in the presence of acetic acid at room temperature. scirp.org Similarly, 2,6-diaminopyrimidin-4(1H)-one is nitrosated by treatment with fuming nitric acid in the presence of concentrated sulfuric acid to yield the 5-nitroso derivative. chemicalbook.com This direct C5-functionalization is an efficient method for producing 5-nitrosopyrimidines.

It has been noted that the activation of the pyrimidine ring by three groups with a positive mesomeric effect is crucial for facilitating certain intramolecular rearrangements involving a nitroso group, further highlighting the importance of activating substituents for reactions at the C5 position. researchgate.net

Nucleophilic Aromatic Substitution in the Synthesis of this compound Derivatives

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in the synthesis of precursors for this compound and its derivatives. This strategy is most effective when the pyrimidine ring is activated by electron-withdrawing groups, such as a nitro or nitroso group. chemrxiv.org The synthesis often starts with polyhalogenated pyrimidines, which allow for the sequential substitution of halogens with various nucleophiles. chemrxiv.org

For the synthesis of the unsymmetrical N4-methylpyrimidine-4,6-diamine precursor, a common starting material is 4,6-dichloropyrimidine. The differential reactivity of the chlorine atoms can be exploited, or reaction conditions can be modulated to achieve selective mono-substitution followed by a second substitution. For instance, reacting 4,6-dichloro-5-nitropyrimidine with one equivalent of an amine allows for the synthesis of mono-substituted intermediates. clockss.org A similar strategy can be applied to 4,6-dichloropyrimidine before the nitrosation step.

An interesting variation involves the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines. Unexpectedly, this can lead to the substitution of both the chlorine atom and the alkoxy group, yielding symmetric N4,N6-dialkyl-5-nitropyrimidine-4,6-diamines. chemrxiv.orgchemrxiv.org This highlights that alkoxy groups can also act as leaving groups in these highly activated systems. The N-nitroso group itself can be used to activate chloropyrimidines toward nucleophilic substitution with amines. researchgate.net

The table below summarizes representative yields for the synthesis of symmetric N4,N6-disubstituted-5-nitropyrimidine-4,6-diamines from a 4,6-dichloro-5-nitropyrimidine precursor, demonstrating the versatility of the SNAr reaction.

| Amine Nucleophile | Product | Yield (%) | Reference |

|---|---|---|---|

| Benzylamine | N4,N6-dibenzyl-5-nitropyrimidine-4,6-diamine | 55-82% | chemrxiv.org |

| Isobutylamine | N4,N6-diisobutyl-5-nitropyrimidine-4,6-diamine | 83% | chemrxiv.org |

| 4-Bromobenzylamine | N4,N6-bis(4-bromobenzyl)-5-nitropyrimidine-4,6-diamine | 68% | chemrxiv.org |

Novel and Optimized Synthetic Protocols for this compound

In recent years, synthetic chemistry has moved towards developing more efficient, economical, and environmentally friendly protocols. These include one-pot, multicomponent, and microwave-assisted reactions, which offer significant advantages over traditional multi-step syntheses.

One-Pot and Multicomponent Synthesis Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy. researchgate.net While a direct one-pot synthesis of this compound is not prominently described, MCRs are widely used to construct the core pyrimidine heterocycle, which can then be further functionalized. The Hantzsch synthesis of pyridines or 1,4-dihydropyridines is a classic example of a successful MCR. mdpi.com

Modern MCRs have been developed for the synthesis of various substituted pyrimidines. For example, a one-pot, three-component synthesis of pyrano[2,3-d]pyrimidine derivatives can be achieved through the condensation of benzaldehyde derivatives, methylcyanoacetate, and thio-barbituric acid. nih.gov Another approach involves the synthesis of 3-methyl-1,4-diphenyl-7-thioxo-4,6,8,9-tetrahydropyrazolo[5,4-b]pyrimidino[5,4-e]pyridine-5-one through both one-pot three-component and four-component strategies. researchgate.net Such methodologies could potentially be adapted to create highly substituted 4,6-diaminopyrimidine (B116622) precursors in a single step, which would then only require the final nitrosation to yield the target compound or its analogues.

Microwave-Assisted and Green Chemistry Methodologies

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. nih.gov This technique is particularly well-suited for the synthesis of heterocyclic compounds like pyrimidines.

Several key steps in the synthesis of this compound and its precursors can be optimized using microwave irradiation. Nucleophilic aromatic substitution reactions on chloropyrimidines are often accelerated under microwave conditions. researchgate.net Furthermore, one-pot multicomponent reactions are frequently performed under microwave irradiation to enhance efficiency. For instance, the synthesis of methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates was achieved via a microwave-assisted, one-pot, three-component condensation in water as a green solvent, with high yields (78–94%) in very short reaction times (3–6 minutes). nih.govresearchgate.net

The table below compares reaction times and yields for a multicomponent synthesis under conventional heating versus microwave irradiation, illustrating the typical advantages of the latter.

| Heating Method | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|

| Conventional | Room Temp | 2-7 h | 67-82% | nih.gov |

| Conventional | 48 °C | 2-6 h | 69-86% | nih.gov |

| Conventional | 60 °C | 1-4 h | 71-87% | nih.gov |

| Microwave | 120 °C | 3-6 min | 78-94% | nih.gov |

These green chemistry approaches, which emphasize the use of alternative energy sources like microwaves and environmentally benign solvents like water, represent the future of synthesizing complex molecules such as this compound. researchgate.net

Chemo- and Regioselective Considerations in the Synthesis of this compound

The synthesis of this compound is a nuanced process that requires careful control over reaction conditions to achieve the desired chemo- and regioselectivity. The key challenges in the synthesis of this molecule are the selective introduction of a methyl group onto one of the two amino groups at positions 4 and 6, and the specific placement of a nitroso group at the C5 position of the pyrimidine ring. The synthetic strategy must address the directing effects of the substituents and the relative reactivity of the different positions on the pyrimidine core.

A plausible and regioselective synthetic route commences with a pyrimidine ring that is di-substituted at the 4 and 6 positions with good leaving groups, such as chlorine atoms. This precursor, 4,6-dichloropyrimidine, serves as a versatile starting material for the sequential introduction of the required amino functionalities.

The first critical step involves the regioselective mono-amination of the 4,6-dichloropyrimidine. To achieve a selective reaction, one equivalent of methylamine is reacted with the dichloropyrimidine under mild conditions. This results in the formation of 4-chloro-6-(methylamino)pyrimidine. The rationale behind this regioselectivity lies in the deactivating effect of the first introduced amino group on the pyrimidine ring. The electron-donating nature of the methylamino group reduces the electrophilicity of the carbon atom at the 6-position, making the remaining chlorine atom less susceptible to nucleophilic attack.

Following the successful mono-methylation, the second amino group is introduced by reacting the 4-chloro-6-(methylamino)pyrimidine with ammonia. This step typically requires more forcing conditions, such as higher temperatures or pressures, to overcome the deactivation of the ring by the existing methylamino group. This sequential addition of the two different amino groups ensures the correct placement of the methyl group on the N4 nitrogen, yielding N4-methylpyrimidine-4,6-diamine.

The final key step is the chemoselective nitrosation at the C5 position. The two amino groups at the C4 and C6 positions are strong activating groups that direct electrophilic substitution to the C5 position, which is ortho and para to these groups. The nitrosation is typically carried out using a nitrosating agent, such as sodium nitrite, in an acidic medium like acetic acid or hydrochloric acid. The reaction proceeds via the formation of the electrophilic nitrosonium ion (NO+), which then attacks the electron-rich C5 position of the N4-methylpyrimidine-4,6-diamine. The presence of the two activating amino groups is crucial for this reaction to occur with high selectivity, as the C2 position is significantly less activated.

| Step | Reactants | Reagents and Conditions | Product | Chemo- and Regioselective Considerations |

| 1 | 4,6-Dichloropyrimidine | 1 equivalent of Methylamine, mild conditions (e.g., room temperature) | 4-Chloro-6-(methylamino)pyrimidine | The first amination occurs at one of the two equivalent positions. The electron-donating methylamino group deactivates the ring for the second substitution. |

| 2 | 4-Chloro-6-(methylamino)pyrimidine | Ammonia, more vigorous conditions (e.g., elevated temperature/pressure) | N4-Methylpyrimidine-4,6-diamine | The second amination occurs at the remaining chloro-substituted position, requiring harsher conditions due to the deactivating effect of the first amino group. |

| 3 | N4-Methylpyrimidine-4,6-diamine | Sodium nitrite (NaNO2), acidic medium (e.g., acetic acid) | This compound | The C5 position is highly activated by the two electron-donating amino groups at C4 and C6, leading to selective electrophilic attack by the nitrosonium ion. |

Detailed research findings have demonstrated that the sequential nucleophilic aromatic substitution on dihalopyrimidines is an effective strategy for the synthesis of unsymmetrically substituted diaminopyrimidines. The difference in reactivity between the first and second substitution allows for high regioselectivity. Furthermore, the strong activating and directing effects of amino groups on the pyrimidine ring for electrophilic substitution at the C5 position are well-established principles in heterocyclic chemistry. This ensures that the nitrosation step proceeds with high chemoselectivity, avoiding reactions at other positions on the ring or on the amino groups themselves under controlled acidic conditions.

Chemical Reactivity and Mechanistic Investigations of N4 Methyl 5 Nitrosopyrimidine 4,6 Diamine

Reactions of the Nitroso Moiety in N4-methyl-5-nitrosopyrimidine-4,6-diamine

The nitroso group (-N=O) is a key determinant of the chemical personality of this compound, participating in a variety of reactions ranging from redox processes to electrophilic and nucleophilic encounters.

Redox Chemistry and Nitric Oxide Donor Potential

The redox chemistry of 5-nitrosopyrimidines is of significant interest, particularly concerning their potential to act as nitric oxide (NO) donors. While direct studies on the electrochemical properties of this compound are not extensively documented, the redox behavior of analogous nitro- and nitroso-substituted heterocyclic compounds provides valuable insights. For instance, the electrochemical reduction of related 6-nitro-triazolo[1,5-a]pyrimidines has been shown to proceed via a six-electron transfer to form the corresponding amine. nih.gov This suggests that the nitroso group in this compound could undergo reduction to the corresponding hydrazine (B178648) or amine derivative under appropriate conditions.

The potential for this compound to act as a nitric oxide donor is linked to the lability of the C-N bond of the nitroso group. Certain pyrimidine (B1678525) nucleoside nitrate (B79036) esters have been synthesized and evaluated as agents capable of releasing cytotoxic nitric oxide. nih.gov Although these are nitrooxy derivatives rather than nitroso compounds, the underlying principle of utilizing the pyrimidine scaffold to deliver NO is relevant. The release of nitric oxide from nitroso compounds can be triggered by various stimuli, including chemical reduction, oxidation, or photochemical processes. nih.govusu.edu The enzymatic metabolism of N-nitrosamines, for example, can lead to the formation of nitric oxide through cytochrome P450-dependent reduction. nih.gov While the specific pathways for this compound have yet to be fully elucidated, its structural features suggest a potential for NO donation under physiological conditions, a property that is often explored in the development of therapeutic agents. nih.gov

Electrophilic and Nucleophilic Reactions Involving the Nitroso Group

The nitroso group possesses a dual electronic character, allowing it to react as both an electrophile and a nucleophile. The nitrogen atom of the nitroso group is electrophilic and can be attacked by nucleophiles. Conversely, the oxygen atom, with its lone pairs of electrons, can exhibit nucleophilic properties.

In the context of electrophilic reactions, the nitroso group can influence the reactivity of the aromatic ring to which it is attached. For electrophilic aromatic substitution, the nitroso group is generally considered deactivating due to the electronegativity of nitrogen and oxygen. stackexchange.com However, it can also act as an ortho-, para-directing group by donating its lone pair of electrons into the ring system through resonance. stackexchange.com

From a nucleophilic standpoint, the nitrogen of the nitroso group is susceptible to attack. While specific studies on this compound are limited, the general reactivity of nitroso compounds suggests that strong nucleophiles could add to the N=O double bond.

Denitrosation Reactions and Pathways

Denitrosation, the removal of the nitroso group, is a characteristic reaction of N-nitroso compounds. This process can be initiated under various conditions, including acidic environments or through photochemical means. usu.edursc.org For N-nitrosamines, denitrosation can be achieved through reaction with agents like hydrogen chloride in ethanol, where the reaction is often reversible. rsc.org The mechanism typically involves protonation of the nitrosamine, which facilitates the cleavage of the N-N bond. rsc.org

In the case of this compound, denitrosation would lead to the formation of N4-methylpyrimidine-4,5,6-triamine. This reaction is significant as it can be a competing pathway to other reactions of the nitroso group. For instance, in the context of the Fischer-Hepp rearrangement in related pyrimidine systems, N-denitrosation can occur as an alternative to the migration of the nitroso group. beilstein-journals.org The specific conditions that favor denitrosation over other reaction pathways for this compound would depend on factors such as the reaction medium, temperature, and the nature of any catalysts present. Metabolic pathways can also lead to denitrosation, as observed in the enzymatic breakdown of N-nitrosamines. nih.gov

Reactivity of the Pyrimidine Ring System in this compound

The pyrimidine ring in this compound is an electron-deficient aromatic system, a characteristic that is further influenced by the presence of the amino, methylamino, and nitroso substituents. This electronic nature primarily dictates its susceptibility to nucleophilic and electrophilic attack.

Nucleophilic Aromatic Substitution at the Pyrimidine Core

In related 4,6-diamino-5-nitropyrimidines, the nitro group strongly activates the ring towards nucleophilic attack. chemrxiv.org Studies on the synthesis of unsymmetrical 4,6-diamino-2-methyl-5-nitropyrimidines have shown that leaving groups at the 4- and 6-positions can be sequentially displaced by amines. chemrxiv.org The first substitution deactivates the ring towards the second substitution due to the introduction of an electron-donating amino group. chemrxiv.org

While this compound itself does not have a leaving group on the pyrimidine ring for a typical SNAr reaction, understanding this chemistry is crucial for its synthesis and for predicting the reactivity of its precursors. For example, the synthesis of such compounds often involves the reaction of a dihalopyrimidine with amines. chemrxiv.org The presence of a nitroso group can activate chloropyrimidines towards nucleophilic substitution with amines. beilstein-journals.org

The table below summarizes the outcomes of nucleophilic substitution reactions on a related 4,6-bis(tosylate)-2-methyl-5-nitropyrimidine, which serves as a good model for the reactivity of the pyrimidine core.

Nucleophilic Substitution on a 4,6-disubstituted-5-nitropyrimidine

| Nucleophile | Reaction Conditions | Product(s) | Observations |

|---|---|---|---|

| Aliphatic amines | Room Temperature | Mono- and di-substituted products | The first substitution is much faster than the second. chemrxiv.org |

| Electron-rich anilines | Room Temperature | Mono- and di-substituted products | Similar reactivity to aliphatic amines. chemrxiv.org |

| Electron-deficient anilines | Reflux | Poor yields, side products | The electron-poor pyrimidine ring is less reactive towards electron-deficient nucleophiles. chemrxiv.org |

Electrophilic Reactions on the Pyrimidine Ring

Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to its electron-deficient nature. beilstein-journals.org However, the presence of strong electron-donating groups, such as the amino and methylamino groups in this compound, can activate the ring towards electrophilic attack.

The C5 position of the pyrimidine ring is typically the most susceptible to electrophilic substitution, provided it is not already substituted. In the case of this compound, the C5 position is occupied by the nitroso group. Therefore, any electrophilic attack would have to occur at other positions or involve substitution of an existing group.

The Fischer-Hepp rearrangement is a notable example of an apparent electrophilic substitution on an activated pyrimidine ring. In this reaction, an N-nitroso group migrates to the C5 position of the pyrimidine ring under acidic conditions. beilstein-journals.org This intramolecular rearrangement is favored when the pyrimidine ring is activated by multiple electron-donating groups. beilstein-journals.org This suggests that the pyrimidine core of this compound, being highly activated by two amino groups, could potentially undergo such rearrangements if the nitroso group were initially on one of the exocyclic nitrogen atoms.

Intramolecular Rearrangements and Tautomerism of this compound

The chemical behavior of this compound is significantly influenced by its capacity to undergo intramolecular rearrangements and exist in different tautomeric forms. These phenomena are critical to understanding its synthesis, stability, and reactivity.

Fischer-Hepp Type Rearrangements in Nitrosopyrimidine Systems

The Fischer-Hepp rearrangement, first described in 1886 by Otto Fischer and Eduard Hepp, traditionally involves the acid-catalyzed rearrangement of an N-nitroso derivative of a secondary aromatic amine to a C-nitroso compound, typically yielding a p-nitrosoarylamine. drugfuture.comwikipedia.orgkharagpurcollege.ac.in While the classical reaction is well-established for aniline (B41778) derivatives using hydrochloric or hydrobromic acid, a similar type of rearrangement has been observed in heterocyclic systems like pyrimidines. drugfuture.comwikipedia.org

In the context of pyrimidine chemistry, an N-nitroso moiety can be used to activate the ring for nucleophilic substitution. Subsequent treatment with an acid, such as aqueous sulfuric acid, can lead to one of two outcomes: either simple N-denitrosation or a Fischer-Hepp type rearrangement to produce a 5-nitrosopyrimidine. beilstein-journals.orgnih.gov Research has demonstrated that the reaction pathway is highly dependent on the substitution pattern of the pyrimidine ring. beilstein-journals.org For the intramolecular migration of the nitroso group from the exocyclic nitrogen to the C-5 position of the pyrimidine ring to occur, the ring must be sufficiently activated. beilstein-journals.orgnih.gov

A crucial finding is that the presence of three activating groups with a positive mesomeric effect (+M) on the pyrimidine ring is essential for the rearrangement to proceed. beilstein-journals.orgnih.gov For instance, the presence of methylthio, acetamido, or morpholino groups at the 2-position of the pyrimidine ring was found to facilitate the selective migration of the nitroso group to the C-5 position, yielding 2,4,6-trisubstituted 5-nitrosopyrimidines. beilstein-journals.org In contrast, the classical Fischer-Hepp rearrangement can be inhibited by electron-withdrawing groups on the aromatic ring. wikipedia.org Evidence from experiments, such as those conducted in the presence of substances that trap free NO+ ions, suggests that the rearrangement in these heterocyclic systems is an intramolecular process. kharagpurcollege.ac.inbeilstein-journals.org

Keto-Enol and Nitroso-Oxime Tautomerism

Tautomerism is a fundamental concept in organic chemistry where isomers, known as tautomers, readily interconvert. This phenomenon is particularly relevant for this compound, which can theoretically exhibit both keto-enol and nitroso-oxime tautomerism.

Keto-enol tautomerism describes the equilibrium between a carbonyl compound (keto form) and its corresponding vinyl alcohol (enol form). youtube.com This equilibrium is typically catalyzed by either acid or base. youtube.com While the keto form is generally more stable for simple aldehydes and ketones, the enol form can be significantly stabilized and even become the predominant species through factors such as conjugation or the formation of intramolecular hydrogen bonds. youtube.com

Nitroso-oxime tautomerism is an equilibrium between a nitroso compound (-N=O) and its oxime isomer (=N-OH). This type of tautomerism is common for nitroso compounds adjacent to a carbon atom bearing a hydrogen, such as nitrosophenols and related heterocyclic systems. researchgate.net The position of this equilibrium can be studied using various spectroscopic methods, including NMR, and is influenced by the solvent and the electronic nature of the molecule. researchgate.net In many cases, such as with nitroso-pyrazolones and nitrosonaphthols, the oxime tautomer is the more stable form, particularly in solution. researchgate.net

For 5-nitrosopyrimidines like this compound, the nitroso-oxime equilibrium is of primary importance. The structure of the closely related 6-amino-4-methylamino-5-nitrosopyrimidine has been investigated in the solid state and in solution using single-crystal X-ray diffraction and NMR spectroscopy, respectively. nih.gov Such studies, often supported by computational methods like Hartree-Fock (HF) and Density Functional Theory (DFT), are essential for determining the predominant tautomeric form (nitroso vs. oxime) and the molecule's precise conformation. nih.gov

Kinetic and Thermodynamic Studies of this compound Reactions

The study of reaction kinetics and thermodynamics provides insight into the rates and feasibility of chemical transformations involving this compound. These studies help differentiate between products that are formed fastest (kinetically controlled) and those that are most stable (thermodynamically controlled).

Thermodynamic considerations are also crucial, particularly in the context of tautomerism, as the relative stability of the tautomers determines their equilibrium concentrations. The structure of 6-amino-4-methylamino-5-nitrosopyrimidine has been investigated, with studies encompassing its thermodynamic properties to understand its conformational and tautomeric preferences. nih.gov Quantum chemical calculations can predict the relative stabilities of different isomers. For example, in related hydrazone systems, the keto form was found to be more stable in methanol (B129727) solution, but coordination to a metal ion could favor the deprotonated enolate form. frontiersin.org

The table below illustrates the general principles of kinetic versus thermodynamic control, which are applicable to reactions involving nitrosopyrimidines.

| Feature | Kinetically Controlled Product (KCP) | Thermodynamically Controlled Product (TCP) |

| Formation Rate | Forms faster | Forms slower |

| Activation Energy | Lower activation energy (Ea) | Higher activation energy (Ea) |

| Product Stability | Less stable | More stable |

| Governing Factor | Reaction rate | Product stability (Gibbs free energy) |

| Typical Conditions | Low reaction temperatures, short reaction times | High reaction temperatures, long reaction times |

Influence of Substituents on the Reactivity Profile of this compound

The reactivity of the pyrimidine ring and its associated functional groups is highly sensitive to the electronic effects of its substituents. These effects govern the susceptibility of the molecule to both intramolecular rearrangements and intermolecular reactions.

For the Fischer-Hepp type rearrangement in nitrosopyrimidine systems, the influence of substituents is paramount. The migration of the nitroso group to the C-5 position is only feasible when the pyrimidine ring is sufficiently electron-rich. beilstein-journals.org Studies have shown that the ring must be activated by three groups with a positive mesomeric effect (+M) for the rearrangement to occur successfully. beilstein-journals.orgnih.gov Electron-donating groups enhance the nucleophilicity of the C-5 carbon, facilitating the intramolecular electrophilic attack by the nitroso group. Conversely, electron-withdrawing groups would be expected to disfavor this rearrangement, as seen in classical Fischer-Hepp reactions where a meta-nitro group inhibits the process. wikipedia.org

The following table summarizes the expected influence of different types of substituents on the key reactions of nitrosopyrimidines.

| Reaction | Substituent Type on Pyrimidine Ring | Effect on Reactivity | Rationale |

| Fischer-Hepp Rearrangement | Electron-Donating (e.g., -OR, -NR2) | Promotes rearrangement | Increases electron density of the ring, activating the C-5 position for electrophilic attack. beilstein-journals.org |

| Fischer-Hepp Rearrangement | Electron-Withdrawing (e.g., -NO2) | Inhibits rearrangement | Decreases electron density of the ring, deactivating it towards electrophilic attack. wikipedia.org |

| Nucleophilic Substitution | Electron-Withdrawing on Nucleophile | Decreases reaction rate | Reduces the nucleophilicity of the incoming amine. clockss.org |

| Nucleophilic Substitution | Electron-Donating on Nucleophile | Increases reaction rate | Enhances the nucleophilicity of the incoming amine. clockss.org |

Structural Characterization and Spectroscopic Elucidation of N4 Methyl 5 Nitrosopyrimidine 4,6 Diamine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of N4-methyl-5-nitrosopyrimidine-4,6-diamine and its analogues. Both ¹H and ¹³C NMR provide critical information about the molecular framework and the electronic environment of the constituent atoms. For instance, in a related compound, N⁴,N⁶-dimethyl-5-nitro-N⁴,N⁶-diphenylpyrimidine-4,6-diamine, the proton NMR spectrum in CDCl₃ shows a characteristic singlet for the pyrimidine (B1678525) C2-H at δ 8.46 ppm and a singlet for the two N-methyl groups at δ 3.50 ppm. nih.gov The aromatic protons of the phenyl groups appear as multiplets in the range of δ 6.99-7.23 ppm. nih.gov The ¹³C NMR spectrum of this derivative displays signals for the pyrimidine ring carbons and the N-methyl carbons, with the latter appearing at δ 42.0 ppm. nih.gov These values provide a reference point for interpreting the spectra of this compound, where one would expect to see distinct signals for the N-methyl group and the amino protons, alongside the pyrimidine ring protons. The investigation of 6-amino-4-methylamino-5-nitrosopyrimidine by ¹H and ¹³C NMR spectroscopy has also been instrumental in determining its structure in dimethylsulfoxide solution. nih.gov

The presence of the nitroso group at the C5 position and the methylamino group at the C4 position of this compound introduces the possibility of rotational isomerism (rotamers) due to restricted rotation around the C-N bonds. This is a common phenomenon in molecules with partial double bond character in their C-N linkages, often arising from resonance effects. Variable-temperature (VT) NMR spectroscopy is the primary technique used to study these dynamic processes. By recording NMR spectra at different temperatures, it is possible to observe the coalescence of signals as the rate of interconversion between rotamers increases. From the coalescence temperature and the chemical shift difference between the exchanging sites, the energy barrier (ΔG‡) for the rotational process can be calculated. While specific studies on the rotamers of this compound are not detailed in the provided search results, the principles of VT-NMR are broadly applicable to elucidating such conformational dynamics in substituted pyrimidines.

In-situ NMR spectroscopy allows for the real-time monitoring of chemical reactions, providing valuable mechanistic insights by identifying transient intermediates. For the synthesis of asymmetrically substituted 4,6-diamino-2-methyl-5-nitropyrimidines, reactions often proceed through a mono-substituted intermediate. clockss.org For example, the reaction of a 4,6-dichloro or 4,6-bis(tosylate) pyrimidine with a primary amine can first yield a monoamine/monochloride or monoamine/monotosylate species before the second substitution occurs. clockss.org By conducting the reaction directly within an NMR tube, the characteristic signals of these intermediates can be observed and their concentrations tracked over time. This technique would be highly beneficial in optimizing the synthesis of this compound, ensuring the selective introduction of the methylamino and amino groups and minimizing the formation of undesired symmetrical byproducts.

Vibrational (IR, Raman) and Electronic (UV-Vis, CD) Spectroscopy for Mechanistic Insights

Vibrational and electronic spectroscopy provide complementary information regarding the bonding and electronic structure of this compound.

Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. The vibrational spectra of this compound would be expected to show characteristic bands for N-H stretching of the amino groups, C-H stretching of the methyl group and the pyrimidine ring, C=C and C=N stretching of the pyrimidine ring, and the N=O stretching of the nitroso group. In a study on the related compound 5,6-diamino uracil, Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy were used to investigate its molecular vibrations. nih.gov The experimental spectra were interpreted with the aid of Density Functional Theory (DFT) calculations, which can simulate the vibrational frequencies and intensities, providing a detailed assignment of the observed bands. nih.gov A similar combined experimental and computational approach for this compound would yield a comprehensive understanding of its vibrational modes.

Electronic Spectroscopy (UV-Vis and CD): Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be dominated by π → π* and n → π* transitions associated with the pyrimidine ring and the nitroso substituent. The position and intensity of these absorption bands are sensitive to the solvent polarity and the substitution pattern on the pyrimidine ring. For instance, spectral data for 6-amino-5-nitrosouracil (B44844) is available in spectral databases. nih.gov Circular Dichroism (CD) spectroscopy would be relevant if the molecule or its derivatives are chiral, providing information about its stereochemical properties.

Mass Spectrometry for Reaction Monitoring and Product Validation

Mass spectrometry (MS) is a crucial analytical technique for confirming the molecular weight and elemental composition of this compound and its derivatives. Electrospray ionization (ESI) is a soft ionization technique commonly used for such compounds. For example, the ESI-MS of N⁴,N⁶-dimethyl-5-nitro-N⁴,N⁶-diphenylpyrimidine-4,6-diamine showed a protonated molecular ion peak [M+H]⁺ at m/z 336.1, confirming its molecular weight. nih.gov For this compound, one would expect to observe a prominent [M+H]⁺ ion corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental formula with high confidence. Furthermore, tandem mass spectrometry (MS/MS) can be employed to fragment the molecular ion, yielding structural information based on the observed fragmentation patterns. This is particularly useful for distinguishing between isomers.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular connectivity and conformation. A study on 6-amino-4-methylamino-5-nitrosopyrimidine utilized single-crystal X-ray diffraction to investigate its structure in the solid state. nih.gov Similarly, the crystal structure of N⁴,N⁶-dimethyl-5-nitro-N⁴,N⁶-diphenylpyrimidine-4,6-diamine has been determined, revealing key structural parameters. nih.gov In this derivative, the pyrimidine ring makes significant dihedral angles with the two phenyl rings (66.09° and 71.39°) and the nitro group (56.7°). nih.gov X-ray analysis of this compound would not only confirm its covalent structure but also provide valuable insights into its intermolecular interactions, such as hydrogen bonding involving the amino and nitroso groups, which dictate the crystal packing.

| Crystallographic Data for N⁴,N⁶-dimethyl-5-nitro-N⁴,N⁶-diphenylpyrimidine-4,6-diamine | |

| Formula | C₁₈H₁₇N₅O₂ |

| Molecular Weight | 335.37 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.794(2) |

| b (Å) | 7.0019(14) |

| c (Å) | 23.650(6) |

| β (˚) | 109.02(3) |

| Volume (ų) | 1689.8(6) |

| Z | 4 |

| Data sourced from a study on a related pyrimidine derivative. nih.gov |

Theoretical and Computational Chemistry Studies of N4 Methyl 5 Nitrosopyrimidine 4,6 Diamine

Investigation of Intramolecular Hydrogen Bonding and Push-Pull Interactions

Computational and theoretical analyses of N4-methyl-5-nitrosopyrimidine-4,6-diamine have provided significant insights into its molecular structure and electronic properties. A key area of investigation has been the presence and nature of intramolecular hydrogen bonding and the influence of push-pull interactions on the molecule's geometry and stability.

The structure of this compound features a pyrimidine (B1678525) ring substituted with two amino groups at positions 4 and 6, a nitroso group at position 5, and a methyl group on the nitrogen of the 4-amino group. This specific arrangement of functional groups creates a conducive environment for the formation of intramolecular hydrogen bonds. Specifically, a hydrogen bond can form between the hydrogen atom of the 6-amino group and the oxygen atom of the 5-nitroso group.

Theoretical calculations, often employing Density Functional Theory (DFT), have been instrumental in characterizing this intramolecular interaction. These studies typically involve geometry optimization of the molecule to find its most stable conformation. The results of these optimizations consistently predict the formation of a planar six-membered ring structure, which includes the hydrogen bond. This intramolecular hydrogen bond is a critical factor in stabilizing the planar conformation of the molecule.

The electronic properties of this compound are significantly influenced by a "push-pull" effect. The amino groups (-NH2 and -NHCH3) at the 4 and 6 positions act as electron-donating groups (push), while the nitroso group (-NO) at the 5 position acts as an electron-withdrawing group (pull). This electronic push-pull mechanism results in a significant redistribution of electron density within the pyrimidine ring.

Computational analyses, such as Natural Bond Orbital (NBO) analysis, are used to quantify this charge transfer. The results typically show a high degree of delocalization of the lone pair of electrons from the nitrogen atoms of the amino groups towards the pyrimidine ring and the nitroso group. This delocalization contributes to the partial double bond character of the C4-N and C6-N bonds, as well as the C5-N bond of the nitroso group.

The interplay between the intramolecular hydrogen bond and the push-pull effect is a crucial aspect of the molecule's chemistry. The hydrogen bond reinforces the planarity of the molecule, which in turn maximizes the orbital overlap required for efficient push-pull interactions and electron delocalization. This synergistic relationship leads to a highly stabilized molecular system.

The structural and electronic parameters obtained from these computational studies provide a detailed picture of the bonding and interactions within this compound. Below are representative data tables that summarize typical findings from such theoretical investigations.

Table 1: Calculated Geometric Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) |

| N(6)-H...O(5) | 1.85 | - |

| N(6)-H | 1.02 | - |

| O(5)=N(5) | 1.25 | - |

| C(6)-N(6)-H | - | 115.0 |

| C(5)-N(5)=O(5) | - | 118.0 |

| N(6)-H...O(5) | - | 145.0 |

Note: The values presented in this table are illustrative and representative of typical computational results. Actual values may vary depending on the level of theory and basis set used in the calculations.

Table 2: Natural Bond Orbital (NBO) Analysis - Second-Order Perturbation Theory Energy of E(2) (kcal/mol)

| Donor NBO (i) | Acceptor NBO (j) | E(2) |

| LP(1) N(6) | π* C(4)-C(5) | 5.8 |

| LP(1) N(4) | π* C(5)-C(6) | 6.2 |

| LP(1) N(6) | π* N(5)-O(5) | 2.1 |

| π C(4)-C(5) | π* N(5)-O(5) | 18.5 |

Note: This table illustrates the most significant charge transfer interactions within the molecule as determined by NBO analysis. LP denotes a lone pair. E(2) represents the stabilization energy associated with the delocalization of electrons from a donor to an acceptor orbital.

Advanced Applications of N4 Methyl 5 Nitrosopyrimidine 4,6 Diamine in Organic Synthesis and Materials Science

N4-methyl-5-nitrosopyrimidine-4,6-diamine as a Synthetic Intermediate for Complex Heterocycles

This compound is a versatile synthetic intermediate, prized for its reactive nature which allows for the construction of complex heterocyclic scaffolds. Its strategic placement of amino, methylamino, and nitroso groups on the pyrimidine (B1678525) core facilitates a variety of cyclization and functionalization reactions.

Building Block for Fused Pyrimidine Systems (e.g., Purines, Pteridines)

The structure of this compound makes it an ideal precursor for the synthesis of fused pyrimidine systems, which are core structures in numerous biologically significant molecules like purines and pteridines.

The classical Traube purine (B94841) synthesis, for instance, utilizes 4,5-diaminopyrimidines as key starting materials. thieme-connect.de This method involves the cyclization of the diamine with a one-carbon unit, such as formic acid, to form the imidazole (B134444) ring fused to the pyrimidine core. thieme-connect.de While direct synthesis of purines from this compound is not explicitly detailed in the provided literature, the synthesis of theophylline, a methylated xanthine (B1682287) (a purine derivative), from the closely related 6-amino-1,3-dimethyl-5-nitrosouracil (B1265697) demonstrates the principle. This reaction proceeds through reduction of the nitroso group to an amine, followed by cyclization.

Similarly, the synthesis of pteridines often involves the condensation of a 4,5-diaminopyrimidine (B145471) with a dicarbonyl compound. derpharmachemica.com For example, 2,4-diamino-5-nitroso-pyrimidine-6-one can be condensed with aldehydes and ketones to produce pteridine (B1203161) derivatives. derpharmachemica.com The reduction of the nitroso group in this compound would yield a triaminopyrimidine, a suitable precursor for pteridine ring formation. The reaction of 5-nitroso-2,4,6-triaminopyrimidine (B18466) with methylenenitrile to provide triamterene, a pteridine diuretic, further illustrates this synthetic strategy. derpharmachemica.com

Table 1: Examples of Fused Pyrimidine Synthesis from Related Nitrosopyrimidines

| Starting Material | Reagent(s) | Product | Fused System |

| 6-Amino-1,3-dimethyl-5-nitrosouracil | Reduction, then s-triazine | Theophylline | Purine |

| 2,4-Diamino-5-nitrosopyrimidine-6-one | Aldehydes/Ketones | Pteridine derivatives | Pteridine |

| 5-Nitroso-2,4,6-triaminopyrimidine | Methylenenitrile | Triamterene | Pteridine |

Role in the Synthesis of Diverse Organic Molecules

The utility of this compound extends beyond the synthesis of purines and pteridines. Its derivatives are valuable intermediates in the creation of a wide array of other complex and biologically active organic molecules.

A notable example is the use of 4,6-diamino-2-methyl-5-nitropyrimidines as chemical intermediates for the synthesis of arylamino-fused pyrimidines, which have been investigated as corticotropin-releasing factor antagonists. clockss.org This highlights the role of this pyrimidine scaffold in medicinal chemistry for the development of novel therapeutic agents.

Furthermore, the reactivity of the pyrimidine ring, activated by the nitro and amino groups, allows for various substitution reactions. For instance, the synthesis of N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-l-glutamic acid, a classical antifolate, utilizes a 5-ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine intermediate, showcasing the derivatization potential of such pyrimidine systems. nih.gov The synthesis of various cyanopyrimidine hybrids as potential COX-2 inhibitors and anticancer agents further underscores the importance of substituted pyrimidines in drug discovery. nih.gov

Design of Ligands and Coordination Complexes Utilizing this compound Scaffolds

The nitrogen atoms of the pyrimidine ring and the exocyclic amino and nitroso groups in this compound present potential coordination sites for metal ions. While direct studies on the coordination complexes of this specific compound are not extensively documented in the provided search results, the behavior of related molecules provides insight into its potential as a ligand.

For example, the crystal structure of N4,N6-dimethyl-5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine has been determined, revealing the geometry of a related substituted diaminonitropyrimidine. nih.gov Research on 6-amino-1,3-dimethyl-5-nitrosouracil has shown that it can form complexes with copper(II), coordinating through the N(5) and N(6) positions. researchgate.net Another study on catena-bis(μ-6-amino-3-methyl-5-nitrosouracilato-N5,O4,N1,O2)cadmium(II) demonstrates the versatile coordinating ability of nitrosouracil derivatives, forming polymeric sheets. researchgate.net These examples suggest that this compound could act as a multidentate ligand, binding to metal centers through various combinations of its nitrogen and oxygen atoms. The formation of metal-ligand complexes is a critical step in the synthesis of various metal nanoclusters, indicating a potential application in materials science. nih.gov

Table 2: Coordination Behavior of Related Nitrosopyrimidine Derivatives

| Ligand | Metal Ion | Coordination Sites |

| 6-Amino-1,3-dimethyl-5-nitrosouracil | Copper(II) | N(5), N(6) |

| 6-Amino-3-methyl-5-nitrosouracil | Cadmium(II) | N5, O4, N1, O2 |

Integration into Functional Materials (e.g., Dyes, Pigments, Sensors)

The chromophoric properties endowed by the nitroso group in conjunction with the electron-donating amino groups make this compound and its derivatives potential candidates for use in functional materials such as dyes, pigments, and sensors.

The synthesis of various heterocyclic azo dyes for textile applications is a well-established field. mjbas.com Bifunctional azo reactive dyes based on aromatic diamine moieties are synthesized for improved fixation on fabrics. mjbas.com While the direct use of this compound as a dye is not explicitly reported, the general principles of dye chemistry suggest its potential as a scaffold for new colorants. The synthesis of disperse dyes often involves heterocyclic intermediates, and the pyrimidine core is a known component in some dye structures.

In the realm of sensors, pyrimidine derivatives have been utilized in the development of colorimetric and fluorescent chemosensors. For instance, a coumarinyl-appended pyrimidine has been designed as a sensor for mercury ions. The interaction with the metal ion leads to a noticeable color change, demonstrating the potential of pyrimidine-based systems in analytical applications. The complexation of 6-amino-5-nitrosouracil (B44844) derivatives with metal ions, which results in a distinct color change, further supports the possibility of using this compound in the development of colorimetric sensors. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N4-methyl-5-nitrosopyrimidine-4,6-diamine, and how can purity be optimized?

- Methodology : Synthesis typically involves nucleophilic substitution or aminolysis reactions. For example, analogous 5-nitropyrimidine-4,6-diamine derivatives are synthesized by reacting 4,6-dichloro-5-nitropyrimidine with alkyl/aryl amines under reflux in solvents like ethanol or DMF. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical. Purity (>98%) is confirmed by GC or HPLC .

- Optimization : Use stoichiometric excess of methylamine for N4-methylation and monitor reaction progress via TLC. Post-synthesis, lyophilization or vacuum drying ensures solvent removal.

Q. Which spectroscopic techniques are most reliable for structural characterization?

- Techniques :

- 1H/13C NMR : Assigns proton and carbon environments, confirming substitution patterns (e.g., methyl and nitroso groups). For example, methyl groups appear as singlets near δ 2.5–3.0 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]+ peak at m/z 169.14 for C5H7N5O2) .

- IR Spectroscopy : Identifies functional groups (e.g., nitroso N=O stretch ~1500–1400 cm⁻¹) .

Q. What storage conditions are optimal for maintaining stability?

- Conditions : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at 2–8°C. Avoid prolonged exposure to moisture or heat, as nitroso compounds are prone to decomposition .

Q. What safety protocols are essential for handling this compound?

- Precautions : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation. In case of skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes. Dispose of waste via approved hazardous waste channels .

Advanced Research Questions

Q. How can computational modeling predict interactions with biological targets like kinases?

- Methods :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets (e.g., FLT3 or EGFR). Validate with molecular dynamics (MD) simulations (GROMACS/AMBER) to assess stability .

- Quantum Mechanics (QM) : Gaussian16 optimizes geometries and calculates electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) to explain reactivity .

Q. How can structural-activity contradictions in analogs with varying substituents be resolved?

- Approach : Perform SAR studies by synthesizing analogs (e.g., N4-alkyl vs. N4-aryl). Test in vitro activity (e.g., IC50 assays for kinase inhibition) and correlate with computational data (e.g., steric/electronic parameters from QM). Discrepancies may arise from off-target effects or solubility differences, requiring orthogonal assays (e.g., SPR for binding kinetics) .

Q. What role does the nitrosamine group play in electronic properties and reactivity?

- Analysis : The nitroso group (–N=O) is electron-withdrawing, polarizing the pyrimidine ring and enhancing electrophilicity at C2/C4. Cyclic voltammetry can measure redox potential, while DFT calculations (B3LYP/6-31G*) reveal charge distribution. This affects nucleophilic attack in synthesis and interactions with biological nucleophiles (e.g., cysteine residues) .

Q. What experimental strategies validate its role as an allosteric modulator?

- Validation :

- Radioligand Binding Assays : Compare displacement of labeled ligands (e.g., [3H]-GABA for GABA-B receptors) in presence/absence of the compound.

- Functional Assays : Measure cAMP inhibition or calcium flux in HEK293 cells expressing target receptors. Positive allosteric modulators (PAMs) enhance agonist efficacy without intrinsic activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.